REACTION_SMILES
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[CH3:19][NH:20][CH3:21].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9](=[O:10])[OH:11])[c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9](=[O:10])[N:20]([CH3:19])[CH3:21])[c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(c1ccc(Cl)cc1)c1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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CN(C)C(=O)C(c1ccc(Cl)cc1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |